
3,6-Dichloro-9-methylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-9-methylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics, photovoltaics, and other fields .
Preparation Methods
3,6-Dichloro-9-methylcarbazole can be synthesized through the chlorination of 9-methylcarbazole. The reaction typically involves the use of phosphorus pentachloride (PCl5) in 1,2-dichloroethane as the chlorinating agent. The reaction conditions, such as temperature and the amount of chlorinating agent, can be adjusted to obtain the desired product . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.
Chemical Reactions Analysis
3,6-Dichloro-9-methylcarbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Polymerization: Carbazole derivatives, including this compound, can be polymerized to form polycarbazoles, which have applications in optoelectronics and other fields.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-9-methylcarbazole has several scientific research applications, including:
Biosensors: Carbazole derivatives are used in the development of biosensors due to their good charge transport properties.
Corrosion Inhibition: The compound can be used as a corrosion inhibitor in various industrial applications.
Electropolymerization: This compound can be electropolymerized to form polycarbazoles, which have applications in supercapacitors, batteries, and fuel cells.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-9-methylcarbazole involves its interaction with molecular targets and pathways in various applications. For example, in optoelectronic devices, the compound’s good hole-transport ability facilitates the movement of charge carriers, enhancing the device’s performance . In biosensors, the compound’s charge transport properties enable the detection of biological molecules .
Comparison with Similar Compounds
3,6-Dichloro-9-methylcarbazole can be compared with other similar compounds, such as:
3,6-Dichlorocarbazole: Similar to this compound but lacks the methyl group at the 9-position.
3-Chlorocarbazole: Contains only one chlorine atom at the 3-position.
9-Methylcarbazole: Lacks the chlorine atoms at the 3 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in optoelectronics, biosensors, and other fields.
Properties
CAS No. |
23999-51-1 |
|---|---|
Molecular Formula |
C13H9Cl2N |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,6-dichloro-9-methylcarbazole |
InChI |
InChI=1S/C13H9Cl2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 |
InChI Key |
VAHVPQYDPPVHKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045351.png)

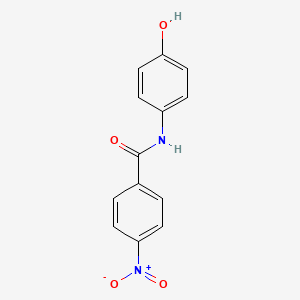
![1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone](/img/structure/B15045359.png)

![N'~1~,N'~9~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]nonanedihydrazide](/img/structure/B15045371.png)
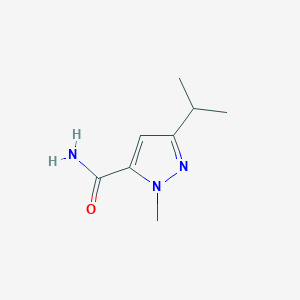

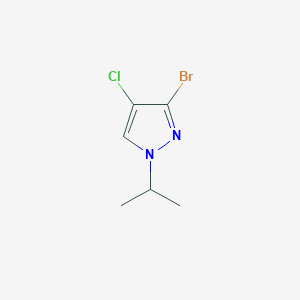

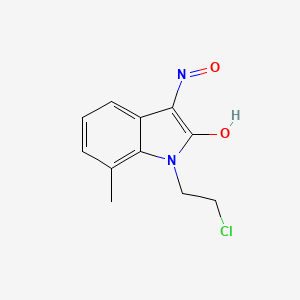
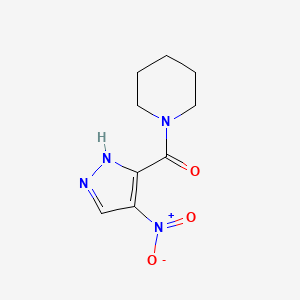
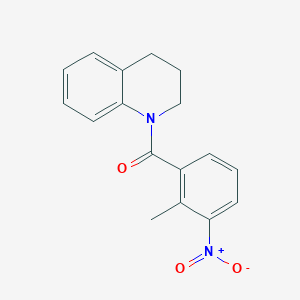
![5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15045454.png)
